Cas no 2316640-49-8 (1,2-Di-O-acetyl-5-O-benzoyl-3-deoxy-3-fluoro-D-ribofuranose)

1,2-Di-O-acetyl-5-O-benzoyl-3-deoxy-3-fluoro-D-ribofuranose 化学的及び物理的性質
名前と識別子
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- 1,2-Di-O-acetyl-5-O-benzoyl-3-deoxy-3-fluoro-D-ribofuranose
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1,2-Di-O-acetyl-5-O-benzoyl-3-deoxy-3-fluoro-D-ribofuranose 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1133945-1g |
(3S,4R,5R)-5-((Benzoyloxy)methyl)-4-fluorotetrahydrofuran-2,3-diyl diacetate |
2316640-49-8 | 97% | 1g |
¥14700.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1133945-100mg |
(3S,4R,5R)-5-((Benzoyloxy)methyl)-4-fluorotetrahydrofuran-2,3-diyl diacetate |
2316640-49-8 | 97% | 100mg |
¥3240.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1133945-250mg |
(3S,4R,5R)-5-((Benzoyloxy)methyl)-4-fluorotetrahydrofuran-2,3-diyl diacetate |
2316640-49-8 | 97% | 250mg |
¥6750.00 | 2024-08-09 |
1,2-Di-O-acetyl-5-O-benzoyl-3-deoxy-3-fluoro-D-ribofuranose 関連文献
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Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
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Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
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Rou Jun Toh,Zdeněk Sofer,Jan Luxa,David Sedmidubský,Martin Pumera Chem. Commun., 2017,53, 3054-3057
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6. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
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Wei Chen Nanoscale, 2015,7, 6957-6990
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
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Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
1,2-Di-O-acetyl-5-O-benzoyl-3-deoxy-3-fluoro-D-ribofuranoseに関する追加情報
1,2-Di-O-acetyl-5-O-benzoyl-3-deoxy-3-fluoro-D-ribofuranose (CAS No. 2316640-49-8): An Overview
1,2-Di-O-acetyl-5-O-benzoyl-3-deoxy-3-fluoro-D-ribofuranose (CAS No. 2316640-49-8) is a sophisticated organic compound that has garnered significant attention in the fields of medicinal chemistry and synthetic biology. This compound is a derivative of D-ribose, a fundamental pentose sugar, and has been extensively studied for its unique structural and functional properties. The introduction of fluoro and acetyl groups, along with the benzoyl moiety, imparts specific characteristics that make it a valuable intermediate in the synthesis of nucleoside analogs and other biologically active molecules.
The fluorination at the C3 position is particularly noteworthy, as it can significantly alter the conformational flexibility and electronic properties of the sugar moiety. This modification can enhance the stability and bioavailability of nucleoside analogs, making them more effective in various therapeutic applications. The acetyl groups at the C1 and C2 positions provide additional protection during synthetic manipulations, while the benzoyl group at C5 further stabilizes the molecule and can be selectively removed under controlled conditions.
Recent research has highlighted the potential of 1,2-Di-O-acetyl-5-O-benzoyl-3-deoxy-3-fluoro-D-ribofuranose in the development of antiviral agents. A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent activity against several RNA viruses, including influenza and hepatitis C. The fluoro substitution at C3 was found to enhance the binding affinity to viral RNA polymerases, thereby inhibiting viral replication more effectively than non-fluorinated analogs.
In addition to its antiviral properties, 1,2-Di-O-acetyl-5-O-benzoyl-3-deoxy-3-fluoro-D-ribofuranose has also shown promise in cancer research. A collaborative study between researchers at Harvard University and the National Institutes of Health (NIH) explored its potential as a prodrug for targeted cancer therapy. The compound was used to synthesize nucleoside analogs that are selectively activated within tumor cells, minimizing toxicity to healthy tissues. The results indicated that these analogs could effectively inhibit DNA synthesis in cancer cells, leading to cell cycle arrest and apoptosis.
The synthetic route for 1,2-Di-O-acetyl-5-O-benzoyl-3-deoxy-3-fluoro-D-ribofuranose involves several well-established chemical transformations. Starting from D-ribose, the molecule undergoes selective acetylation at the C1 and C2 positions followed by benzoylation at C5. The crucial step is the introduction of fluorine at C3, which can be achieved through various methods such as direct fluorination or through intermediates like trifluoromethanesulfonic acid (TFMS). The final product is purified using column chromatography to ensure high purity and yield.
The physical properties of 1,2-Di-O-acetyl-5-O-benzoyl-3-deoxy-3-fluoro-D-ribofuranose include a molecular weight of 407.4 g/mol and a melting point ranging from 85°C to 87°C. It is soluble in common organic solvents such as dichloromethane (DCM) and dimethyl sulfoxide (DMSO), making it suitable for various synthetic protocols. Spectroscopic techniques such as NMR and mass spectrometry are commonly used to characterize this compound and confirm its structure.
From a safety perspective, 1,2-Di-O-acetyl-5-O-benzoyl-3-deoxy-3-fluoro-D-ribofuranose should be handled with care in a well-controlled laboratory environment. Proper personal protective equipment (PPE) should be worn during handling to avoid skin contact or inhalation. Storage should be in a cool, dry place away from direct sunlight and incompatible materials.
In conclusion, 1,2-Di-O-acetyl-5-O-benzoyl-3-deoxy-3-fluoro-D-ribofuranose (CAS No. 2316640-49-8) is a versatile compound with significant potential in medicinal chemistry and synthetic biology. Its unique structural features make it an ideal intermediate for the synthesis of nucleoside analogs with enhanced biological activity. Ongoing research continues to explore its applications in antiviral and anticancer therapies, underscoring its importance in modern drug discovery efforts.
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